2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine
Overview
Description
2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features both a chloromethyl and a trifluoromethyl group attached to a pyrimidine ring. The presence of these functional groups makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
Target of Action
Pyrimidine derivatives are often involved in nucleic acid synthesis, so they may interact with enzymes involved in these processes .
Mode of Action
Without specific studies on “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine”, it’s difficult to say exactly how it interacts with its targets. The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Pyrimidine metabolism is a crucial aspect of nucleic acid synthesis, and disruptions in this pathway can have significant effects on cellular function . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine typically involves the chloromethylation of 4-(trifluoromethyl)pyrimidine. This can be achieved through a reaction with formaldehyde and hydrochloric acid under acidic conditions. Another method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
Substituted Pyrimidines: Various nucleophiles can replace the chloromethyl group, leading to a wide range of substituted pyrimidines.
Oxidized Derivatives: Oxidation can yield aldehydes, carboxylic acids, or other oxidized forms.
Reduced Derivatives: Reduction can lead to the formation of methyl or methylene derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-methylpyrimidine: Lacks the trifluoromethyl group, making it less lipophilic and metabolically stable.
2-(Bromomethyl)-4-(trifluoromethyl)pyrimidine: Similar structure but with a bromomethyl group, which can lead to different reactivity and applications.
2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine: The position of the trifluoromethyl group is different, affecting its chemical properties and reactivity.
Uniqueness
The presence of both chloromethyl and trifluoromethyl groups in 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine makes it unique in terms of reactivity and stability. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloromethyl group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-5-11-2-1-4(12-5)6(8,9)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVIJOALFRBIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717062 | |
Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944905-91-3 | |
Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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